molecular formula C12H11ClN2O2S B8691274 2-Phenylsulfonylamino-5-chloroaniline

2-Phenylsulfonylamino-5-chloroaniline

Cat. No. B8691274
M. Wt: 282.75 g/mol
InChI Key: ABKFKLINEJKKGM-UHFFFAOYSA-N
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Patent
US06790866B2

Procedure details

To a solution of 2-phenylsulfonylamino-5-chloro-1-nitrobenzene (172 mg; prepared in Reference Example 11.) in acetic acid (4 ml), reduced iron powder (154 mg) was added at room temperature under an atmosphere of argon. The suspension was stirred for 2 hours at 120° C. The reaction suspension was diluted with ethyl acetate and filtered. The filtrate was concentrated under the reduced pressure. The residue was purified on silica gel column chromatography (AcOEt-hexane) to give the title compound (92 mg) having the following physical data.
Quantity
172 mg
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=2[N+:18]([O-])=O)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C.C(OCC)(=O)C>[C:1]1([S:7]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=2[NH2:18])(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
172 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
reduced iron
Quantity
154 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 2 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column chromatography (AcOEt-hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=C(N)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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